4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester
Overview
Description
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C6H11NO3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound consisting of a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to various chemical reactions to introduce the amino and carboxylic acid ester functional groups.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing distillation, crystallization, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology
Biochemical Studies: Utilized in studies to understand biochemical pathways and enzyme interactions.
Drug Development: Investigated for its potential as a building block in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Polymer Production: Used in the synthesis of polymers with specific properties.
Material Science: Employed in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: The parent compound, which lacks the amino and carboxylic acid ester functional groups.
4-Amino-tetrahydro-furan-3-carboxylic acid: Similar structure but without the methyl ester group.
Methyl 4-aminotetrahydrofuran-3-carboxylate: Another name for the compound, emphasizing the ester functional group.
Uniqueness
4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester is unique due to the presence of both amino and ester functional groups on the tetrahydrofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-aminooxolane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCZMNEYIICEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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